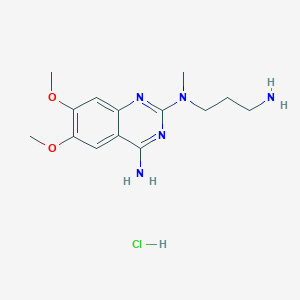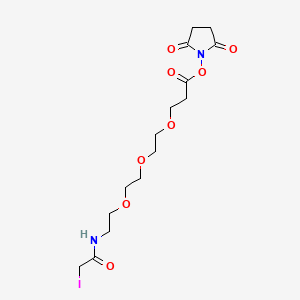
Iodoacetamido-PEG3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetamido-PEG3-NHS ester is a polyethylene glycol (PEG) reagent that contains an iodoacetamide group and a Boc-protected amino group. The iodoacetamide group is an alkylating agent that can covalently bind with thiol groups, while the Boc group can be deprotected under mild acidic conditions to form a free amine . This compound is primarily used in bioconjugation and PEGylation processes, which are essential in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG3-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting a PEG derivative with an appropriate functional group.
Introduction of Iodoacetamide Group: The iodoacetamide group is introduced through a substitution reaction, where an iodoacetamide derivative reacts with the PEGylated precursor.
Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Formation of NHS Ester: The final step involves the formation of the NHS ester by reacting the protected PEGylated compound with N-hydroxysuccinimide (NHS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG derivatives are reacted with precursor molecules in industrial reactors.
Continuous Flow Chemistry:
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control measures to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetamido-PEG3-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamide group can participate in substitution reactions with thiol groups, forming stable thioether bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in substitution reactions include cysteine and glutathione.
Acidic Conditions: Deprotection of the Boc group is typically carried out using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products Formed
Applications De Recherche Scientifique
Iodoacetamido-PEG3-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to covalently link biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Drug Delivery: It is used in the development of drug delivery systems, where it helps in the targeted delivery of drugs to specific tissues or cells.
Antibody-Drug Conjugates (ADCs): This compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells.
Mécanisme D'action
The mechanism of action of Iodoacetamido-PEG3-NHS ester involves:
Alkylation of Thiol Groups: The iodoacetamide group alkylates thiol groups on biomolecules, forming stable thioether bonds.
Deprotection of Boc Group: The Boc-protected amino group can be deprotected under mild acidic conditions to yield a free amine, which can further react with other functional groups.
Formation of Stable Linkages: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamido-PEG4-NHS ester: Similar to Iodoacetamido-PEG3-NHS ester but with an additional PEG unit, providing increased solubility and flexibility.
Maleimido-PEG3-NHS ester: Contains a maleimide group instead of an iodoacetamide group, which also reacts with thiol groups but offers different reactivity and stability profiles.
Azido-PEG3-NHS ester: Contains an azide group, which can participate in click chemistry reactions with alkynes, providing a versatile tool for bioconjugation.
Uniqueness
This compound is unique due to its combination of an iodoacetamide group and an NHS ester group, allowing for selective and efficient bioconjugation with both thiol and amine groups. This dual reactivity makes it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H23IN2O8 |
|---|---|
Poids moléculaire |
486.26 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23IN2O8/c16-11-12(19)17-4-6-24-8-10-25-9-7-23-5-3-15(22)26-18-13(20)1-2-14(18)21/h1-11H2,(H,17,19) |
Clé InChI |
YEJJXRYBSIFYDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



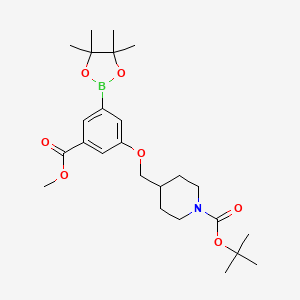
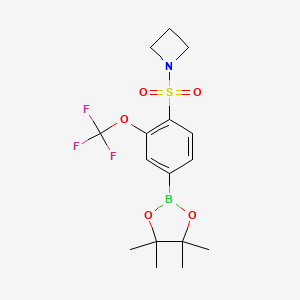
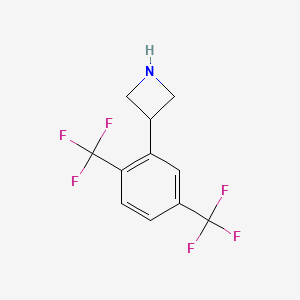

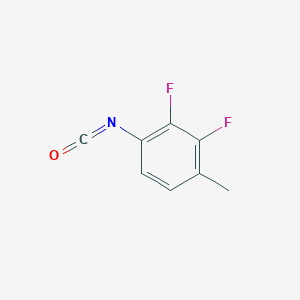
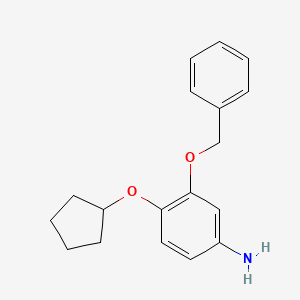
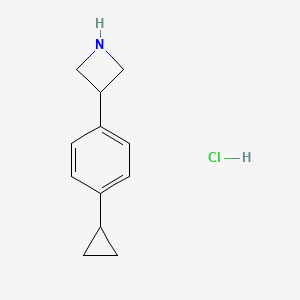
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)
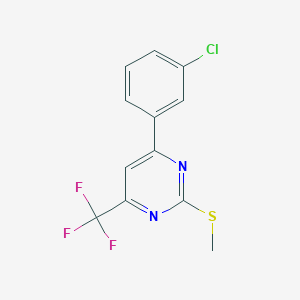
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid](/img/structure/B13715082.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)
